

Methyl 3,5-dimethoxybenzoate physical and chemical properties

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Compound of Interest

Compound Name: Methyl 3,5-dimethoxybenzoate

Cat. No.: B1584991

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An In-Depth Technical Guide to Methyl 3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dimethoxybenzoate is a chemical compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, characterized by a benzene ring substituted with two methoxy groups and a methyl ester, makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential applications.

Chemical and Physical Properties

Methyl 3,5-dimethoxybenzoate is a white to beige solid at room temperature. It is generally stable under normal conditions but is incompatible with strong oxidizing agents. It is insoluble in water.

Table 1: Physical and Chemical Properties of **Methyl 3,5-dimethoxybenzoate**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1][2][3]
Molecular Weight	196.20 g/mol	[1][2][3][4][5]
Appearance	White to beige powder or granules	[6]
Melting Point	42-43 °C	[4][5][6]
Boiling Point	298 °C	[4][5][6]
CAS Number	2150-37-0	[1][2][4][5][6]
Solubility	Insoluble in water	[7]
Stability	Stable under normal temperatures and pressures	[7]
InChI Key	YXUIOVUOFQKWDM-UHFFFAOYSA-N	[1][4][5]
SMILES	<chem>COC(=O)c1cc(OC)cc(OC)c1</chem>	[4][5]

Table 2: Spectral Data of **Methyl 3,5-dimethoxybenzoate**

Spectrum Type	Key Data	Source(s)
¹ H NMR	Spectra available, showing characteristic peaks for methoxy and aromatic protons.	[1][8]
Infrared (IR)	Spectra available.	[1][8]
Mass Spectrometry (MS)	Spectra available.	[1][8]

Experimental Protocols

Synthesis of Methyl 3,5-dimethoxybenzoate

Method 1: Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid

This method involves the acid-catalyzed esterification of 3,5-dimethoxybenzoic acid with methanol.

- Materials: 3,5-dimethoxybenzoic acid, anhydrous methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
- Procedure:
 - Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
 - Reflux the mixture at approximately 65°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
 - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **methyl 3,5-dimethoxybenzoate**.[\[4\]](#)

Method 2: Methylation of Methyl 3,5-dihydroxybenzoate

This synthesis route involves the methylation of methyl 3,5-dihydroxybenzoate using dimethyl sulfate.

- Materials: Methyl 3,5-dihydroxybenzoate, dimethyl sulfate, potassium carbonate, and acetone.

- Procedure:
 - Combine methyl 3,5-dihydroxybenzoate and dimethyl sulfate in acetone.
 - Add potassium carbonate to the mixture.
 - The reaction proceeds to yield **methyl 3,5-dimethoxybenzoate**.[\[9\]](#)

Purification of Methyl 3,5-dimethoxybenzoate

Recrystallization

- Procedure:
 - Dissolve the crude **methyl 3,5-dimethoxybenzoate** in a minimum amount of a suitable hot solvent (e.g., methanol/water, ethanol/water, or toluene).
 - If insoluble impurities are present, perform a hot gravity filtration.
 - Allow the solution to cool slowly to room temperature to induce crystallization. If necessary, scratch the inside of the flask or place it in an ice bath.
 - Collect the crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold recrystallization solvent.
 - Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[\[10\]](#)

Column Chromatography

- Procedure:
 - Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
 - Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
 - Elute the column with a suitable solvent system, such as a gradient of hexane and ethyl acetate.

- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.[\[10\]](#)

Analytical Methods

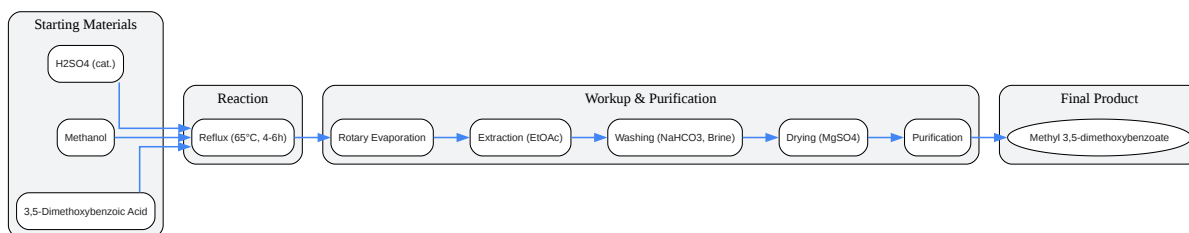
High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).[\[10\]](#)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[\[10\]](#)
- Detector: UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

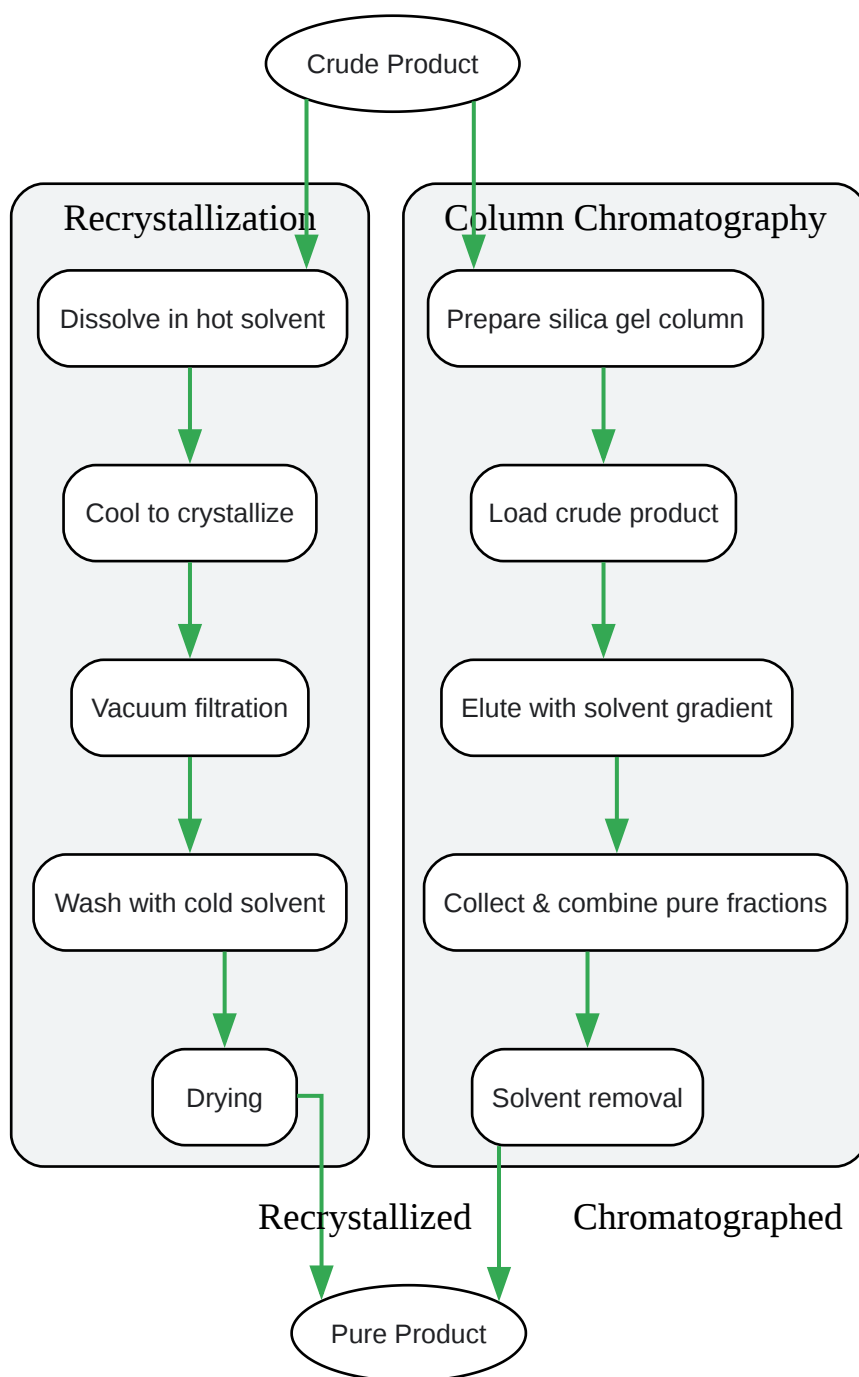
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Carrier Gas: Helium.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1-2 minutes.
 - Ramp: 10-15 °C/min to 280 °C.
 - Final hold: 5-10 minutes at 280 °C.

Visualizations



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Fischer-Speier Esterification Workflow



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Purification Workflow Options

Biological Activity and Potential Applications

While **methyl 3,5-dimethoxybenzoate** is primarily recognized as a synthetic intermediate, its structural motifs are present in various biologically active molecules. For instance, a derivative,

methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, has been shown to suppress melanogenesis through the ERK signaling pathway. Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been found to target the Akt/NFκB cell survival signaling pathway.

These findings suggest that **methyl 3,5-dimethoxybenzoate** could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its own potential biological activities and to utilize it in the synthesis of new compounds with pharmacological properties. Its primary use remains in the field of organic synthesis, where it is a key component in the preparation of compounds such as 5,7-dimethoxy-4-methylphthalide, an intermediate in the synthesis of mycophenolic acid and its analogues.[6]

Safety Information

Appropriate personal protective equipment, including eye shields, gloves, and a dust mask (type N95 in the US), should be worn when handling **methyl 3,5-dimethoxybenzoate**. [4][5] It is classified as a combustible solid. [4][5] Standard laboratory safety procedures should be followed to avoid contact with skin and eyes, and to prevent inhalation or ingestion. [7] In case of fire, use an appropriate extinguishing agent. [7] The toxicological properties of this compound have not been thoroughly investigated. [7]

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